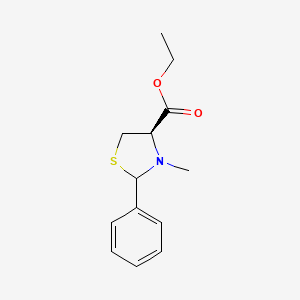![molecular formula C14H29O4PSi B14242537 Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester CAS No. 210347-64-1](/img/structure/B14242537.png)
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is a specialized organophosphorus compound. It is characterized by the presence of a phosphoric acid ester group, a trimethylsilyl-ethynyl group, and a chiral pentyl ester moiety. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester typically involves the esterification of phosphoric acid with diethyl alcohol in the presence of a catalyst. The introduction of the (trimethylsilyl)ethynyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as triethylamine. The chiral pentyl ester moiety is introduced via a stereoselective alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted organophosphorus compounds.
Applications De Recherche Scientifique
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The trimethylsilyl-ethynyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphate: A simpler ester of phosphoric acid without the chiral and trimethylsilyl-ethynyl groups.
Trimethylsilyl ethynyl derivatives: Compounds with similar silylation but different ester groups.
Uniqueness
Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester is unique due to its combination of a chiral center, a trimethylsilyl-ethynyl group, and a phosphoric acid ester. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
210347-64-1 |
|---|---|
Formule moléculaire |
C14H29O4PSi |
Poids moléculaire |
320.44 g/mol |
Nom IUPAC |
diethyl [(3S)-1-trimethylsilylhept-1-yn-3-yl] phosphate |
InChI |
InChI=1S/C14H29O4PSi/c1-7-10-11-14(12-13-20(4,5)6)18-19(15,16-8-2)17-9-3/h14H,7-11H2,1-6H3/t14-/m0/s1 |
Clé InChI |
GYFBRMDMNIMVSA-AWEZNQCLSA-N |
SMILES isomérique |
CCCC[C@@H](C#C[Si](C)(C)C)OP(=O)(OCC)OCC |
SMILES canonique |
CCCCC(C#C[Si](C)(C)C)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
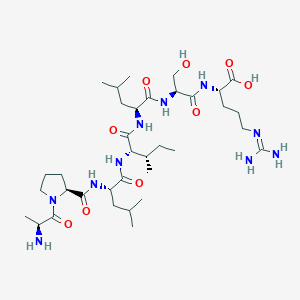
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
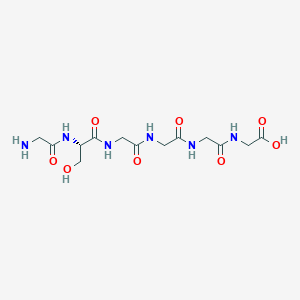
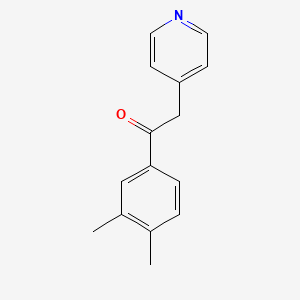
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
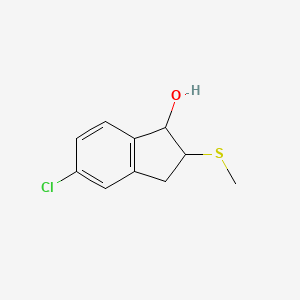
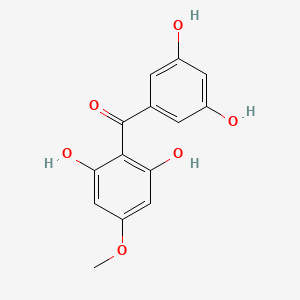
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
